Structural Differentiation: Unique Ortho-Hydroxy Pharmacophore vs. Unsubstituted Analog
The target compound possesses a phenolic -OH group at the 4-hydroxy-3-acetamide position, creating a distinct hydrogen bond donor motif absent in the closely related analog N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide. This structural difference introduces a heavy atom count of 24 vs. 23, a molecular weight of 311.3 g/mol vs. 295.3 g/mol, and adds a key interactive site for target binding . In the chalcone acetamide class, such hydroxyl substitution patterns have been correlated with improved anti-proliferative activity in TNBC models, where specific derivative 7g showed enhanced MDA-MB-231 cell growth inhibition relative to non-hydroxylated analogs [1].
| Evidence Dimension | Molecular size and hydrogen bond functionality |
|---|---|
| Target Compound Data | MW = 311.3 g/mol; Heavy atom count = 24; HBD count = 2 (phenolic -OH and amide -NH) |
| Comparator Or Baseline | N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide: MW = 295.3 g/mol; Heavy atom count = 23; HBD count = 1 (only amide -NH) |
| Quantified Difference | ΔMW = +16.0 g/mol; ΔHeavy atoms = +1 O; ΔHBD = +1 |
| Conditions | Database structural comparison and class-level SAR from TNBC chalcone acetamide derivatives |
Why This Matters
The additional hydrogen bond donor site increases the probability of forming strong polar contacts with catalytic residues in targets like COX-2 or protein kinases, directly influencing compound potency for procurement in oncology-focused research programs.
- [1] Kumar, P., Singh, R., Sharma, D., Hassan, Q. P., Gopu, B., & Anal, J. M. H. (2024). Design, synthesis, and biological evaluation of chalcone acetamide derivatives against triple negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 107, 129795. View Source
